methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate
Overview
Description
Methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also incorporate purification steps such as crystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The compound may modulate signaling pathways, leading to its observed therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- Methyl 3-sulfonyl amino-2-thiophenecarboxylate
- 2-methyl-4-phenyl-5-thiazolyl derivatives .
Uniqueness
Methyl 3-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 3-[(5-methyl-4-phenylthiophene-3-carbonyl)amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c1-11-15(12-6-4-3-5-7-12)13(10-24-11)17(20)19-14-8-9-23-16(14)18(21)22-2/h3-10H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEJFBFLVWKDPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NC2=C(SC=C2)C(=O)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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